

analytical methods for N-(2-bromophenyl)butanamide characterization

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

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Application Note: Analytical Characterization & Protocol for **N-(2-Bromophenyl)butanamide**

Executive Summary & Chemical Context

N-(2-Bromophenyl)butanamide (CAS: 443122-64-3) is a secondary amide synthesized from 2-bromoaniline and butyryl chloride. It serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly in the development of indole derivatives via intramolecular cyclization (e.g., Larock indole synthesis) and as a building block for N-aryl amide peptidomimetics.

Accurate characterization of this compound requires a multi-modal approach to confirm the ortho-substitution pattern (differentiating it from para- or meta- isomers) and to quantify potential genotoxic impurities (e.g., residual 2-bromoaniline). This guide provides a validated workflow for its structural elucidation and purity assessment.

Physicochemical Profile

| Property | Data / Specification |
|-------------------|--|
| IUPAC Name | N-(2-Bromophenyl)butanamide |
| CAS Number | 443122-64-3 |
| Molecular Formula | C ₁₀ H ₁₂ BrNO |
| Molecular Weight | 242.11 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water |
| Isotopic Pattern | Distinct 1:1 doublet for [M] ⁺ and [M+2] ⁺ (⁷⁹ Br/ ⁸¹ Br) |

Protocol 1: Structural Identification (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR) Analysis

Objective: Confirm the carbon skeleton and the specific ortho-substitution of the bromine atom. The ortho-bromo substituent exerts a significant deshielding effect on the amide proton and the adjacent aromatic proton.

Method Parameters:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-d₆ (preferred for amide proton visibility) or CDCl₃.
- Reference: TMS (0.00 ppm) or residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):

| Shift (δ , ppm) | Multiplicity | Integration | Assignment | Structural Insight |
|-------------------------|--------------------|-------------|---------------------------|---|
| 9.30 – 9.50 | Singlet (br) | 1H | NH (Amide) | Deshielded by H-bonding & ortho-Br steric effect. |
| 7.60 – 7.65 | Doublet (dd) | 1H | Ar-H (C3) | Protons ortho to Br are deshielded. |
| 7.50 – 7.55 | Doublet (dd) | 1H | Ar-H (C6) | Protons ortho to NH. |
| 7.30 – 7.35 | Triplet (td) | 1H | Ar-H (C5) | Para to NH. |
| 7.10 – 7.15 | Triplet (td) | 1H | Ar-H (C4) | Para to Br. |
| 2.30 – 2.35 | Triplet | 2H | α -CH ₂ | Adjacent to Carbonyl. |
| 1.60 – 1.70 | Multiplet (sextet) | 2H | β -CH ₂ | Methylene bridge. |
| 0.90 – 0.95 | Triplet | 3H | γ -CH ₃ | Terminal methyl. |

¹³C NMR Key Signals:

- Carbonyl (C=O): ~171.0 ppm.
- Aromatic C-Br (ipso): ~119.0 ppm (Distinctive upfield shift due to heavy atom effect).
- Aliphatic Carbons: ~38 ppm (α -C), ~19 ppm (β -C), ~13 ppm (γ -C).

B. Mass Spectrometry (MS)

Objective: Confirm molecular weight and halogen presence.

- Technique: GC-MS (EI) or LC-MS (ESI+).
- Diagnostic Criteria:

- Molecular Ion: Observe peaks at m/z 241 and 243 with equal intensity (1:1 ratio), characteristic of a mono-brominated compound.
- Fragmentation (EI): Loss of propyl group (M-43) or loss of bromine (M-79/81).

Protocol 2: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and detect residual 2-bromoaniline (starting material).

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 240 nm (optimal for benzamide absorption) and 210 nm.
- Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|------------------|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |

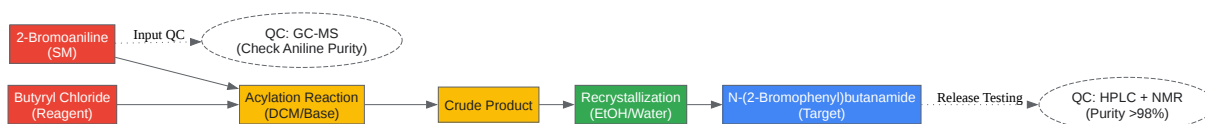
| 25.0 | 10 | Stop |

System Suitability Criteria:

- Retention Time (RT): **N-(2-bromophenyl)butanamide** is more hydrophobic than 2-bromoaniline. Expect RT ~10-12 min.
- Resolution (Rs): > 2.0 between 2-bromoaniline (impurity) and main peak.
- Tailing Factor: < 1.5.

Synthesis & Analytical Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical control points (CCP) where analytical methods must be applied.



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Caption: Synthesis workflow with integrated Quality Control points for **N-(2-bromophenyl)butanamide**.

Impurity Profiling

When analyzing this compound, three specific impurities must be monitored:

- 2-Bromoaniline (Starting Material):
 - Origin: Incomplete reaction.
 - Detection: Elutes earlier than the product on Reverse Phase HPLC.
 - Limit: Genotoxic alert; strictly control < 0.1% if used in pharma.
- Butyric Acid:

- Origin: Hydrolysis of butyryl chloride.
- Detection: Poor UV absorbance; use refractive index (RI) or check pH of aqueous extract.
- N,N-Dibutyryl-2-bromoaniline:
 - Origin: Over-acylation (rare due to steric hindrance of ortho-Br).
 - Detection: Elutes later (more lipophilic) on HPLC.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5620330, **N-(2-bromophenyl)butanamide**. Retrieved from [\[Link\]](#)
- Gowda, B. T., et al. (2009). Structural studies of N-aryl amides: 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. (Analogous structural data).^[1] Retrieved from [\[Link\]](#)

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